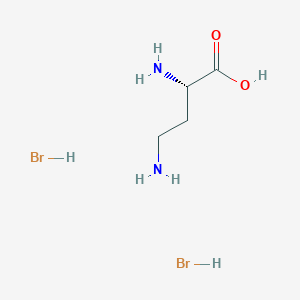

(2S)-2,4-diaminobutanoic acid;dihydrobromide

Description

(2S)-2,4-Diaminobutanoic acid dihydrobromide (abbreviated as Dab·2HBr) is a synthetic amino acid derivative featuring two amino groups at positions 2 and 4 of a butanoic acid backbone, with a stereochemically defined (2S) configuration. As a dihydrobromide salt, it offers enhanced solubility in aqueous media compared to its free acid form. This compound is widely used in peptide synthesis, enzyme inhibition studies, and as a precursor for bioactive molecules like ectoine, an osmoprotectant .

Properties

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPPMGCNFBQXCI-QTNFYWBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homoserine Protection and Mitsunobu Reaction

The patent CN112457218B outlines a six-step synthesis starting from L-homoserine, involving sequential protection of amino and carboxyl groups. In the first step, homoserine is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system (tetrahydrofuran/water) at −5–5°C to protect the α-amino group. Subsequent benzyl esterification of the carboxyl group yields a doubly protected intermediate. A Mitsunobu reaction then introduces a phthaloyl (Pht) group at the γ-position using diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieving >80% conversion.

Deprotection and Salt Formation

Final steps involve:

-

Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl ester.

-

Pht Removal : Hydrazine hydrate cleaves the phthaloyl group.

-

Boc Deprotection : Treatment with HBr/acetic acid yields the free diamine, which is precipitated as the dihydrobromide salt in ethanol.

This route achieves a 50% overall yield but requires careful control of reaction pH during salt formation to avoid racemization.

Enzyme-Catalyzed Radiolabeling Synthesis

[¹¹C]Cyanide Incorporation

A radiochemical synthesis for L-2,4-diamino[4-¹¹C]butyric acid (DAB) employs O-acetyl-L-serine and hydrogen [¹¹C]cyanide in an enzyme-catalyzed reaction. Cystathionine γ-lyase facilitates C–C bond formation at 37°C, followed by sodium borohydride reduction to yield the diamino structure. The method achieves 30–40% radiochemical yield (decay-corrected) with 98% enantiomeric excess, demonstrating the feasibility of enzymatic approaches for chiral fidelity.

Adaptability to Non-Radiolabeled Analogues

While optimized for ¹¹C labeling, substituting natural cyanide sources (e.g., KCN) enables non-radioactive DAB synthesis. However, carrier-added conditions (0.1 µmol KCN) reduce atom economy, necessitating post-reaction purification via ion-exchange chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from VulcanChem highlights solvent polarity as critical for Mitsunobu reactions. Polar aprotic solvents (e.g., DMF) improve Pht group incorporation but risk side reactions at elevated temperatures (>50°C). Optimal conditions use tetrahydrofuran at 25°C, balancing reactivity and selectivity.

Counterion Exchange for Salt Formation

Dihydrobromide salt formation is solvent-dependent. Ethanol promotes selective crystallization over hydrobromide byproducts, while methanol increases solubility, requiring precise stoichiometric HBr addition.

Comparative Analysis of Synthetic Routes

The homoserine route offers superior enantiopurity and scalability, whereas enzymatic methods are preferable for isotope-labeled studies despite lower yields.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (4:1 v/v) yields needle-like dihydrobromide crystals. Differential scanning calorimetry (DSC) shows a sharp melting point at 218–220°C, confirming purity.

Spectroscopic Validation

-

¹H NMR (D₂O): δ 3.85 (dd, J = 6.2 Hz, C₃-H), 3.12 (m, C₂-H), 2.95 (t, J = 7.1 Hz, C₄-H₂).

-

IR : 3340 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (COO⁻ asymmetric stretch).

Industrial Scalability and Environmental Considerations

The homoserine route’s use of Boc and benzyl protections generates stoichiometric triphenylphosphine oxide waste, complicating large-scale synthesis . Alternatives like polystyrene-supported reagents could reduce purification costs.

Chemical Reactions Analysis

Types of Reactions: L-2,4-Diaminobutyric acid 2HBr undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Biological Properties

L-2,4-diaminobutyric acid is characterized by its structural similarity to natural amino acids, which allows it to interact with biological systems. It has been identified as a non-physiological cationic amino acid analogue that can be transported into cells via the System A transport mechanism. This property is crucial for its cytotoxic effects against certain cancer cell lines.

Cytotoxic Effects

Research indicates that DABA exhibits significant cytolytic activity against human glioma cell lines. In a study involving the SKMG-1 glioma cell line and normal human fibroblasts, DABA demonstrated a dose-dependent cytotoxic effect with LD50 values of 12.5 mM for fibroblasts and 20 mM for glioma cells after 24 hours of incubation . This suggests its potential as an anticancer agent, particularly in targeting malignant cells while affecting normal cells to a lesser extent.

Cancer Treatment

The ability of DABA to induce cell lysis in glioma cells positions it as a candidate for further investigation in cancer therapy. Its mechanism appears to involve osmotic lysis due to concentrated uptake in tumor cells, making it a potential lead compound for developing targeted cancer therapies .

Neurological Research

DABA's role as a neurotransmitter analogue has also been explored. Its structural features allow it to interact with neurotransmitter systems, potentially influencing neurological conditions where amino acid balance is disrupted . This opens avenues for research into its use in treating neurodegenerative diseases.

Metabolic Studies

DABA has been detected in various biological samples, including cow milk, suggesting its relevance as a biomarker for dietary studies and metabolic profiling . Understanding its metabolic pathways can provide insights into its physiological roles and implications in nutrition.

Synthesis and Structural Analysis

The synthesis of DABA involves specific chemical reactions that yield this compound in pure form suitable for research applications. Techniques such as NMR spectroscopy have been employed to analyze its structure and confirm the purity of synthesized samples .

Case Study: Cytotoxicity Assessment

In a systematic study assessing the cytotoxic effects of DABA on glioma cells, researchers found that the compound's effectiveness was not significantly altered by serum presence, indicating its robust action mechanism . The study highlighted the importance of understanding the concentration-dependent effects of DABA for potential therapeutic applications.

Case Study: Neurotransmitter Interaction

Another study focused on DABA's interaction with neurotransmitter receptors showed promising results in modulating synaptic transmission in experimental models . The findings suggest that DABA could influence synaptic plasticity and may have therapeutic implications in treating cognitive disorders.

Mechanism of Action

The primary mechanism of action of L-2,4-Diaminobutyric acid 2HBr involves the inhibition of GABA transaminase, an enzyme responsible for converting GABA back to glutamate. By inhibiting this enzyme, the compound elevates GABA levels in the brain, which can have various neurological effects . Additionally, it acts as a GABA reuptake inhibitor, further increasing GABA levels .

Comparison with Similar Compounds

Table 1: Molecular Properties of Dab Derivatives and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Solubility (Water) | Key Features |

|---|---|---|---|---|

| (2S)-2,4-Diaminobutanoic acid (free) | C₄H₁₀N₂O₂ | 118.13 g/mol | Moderate | Free acid form; chiral center |

| Dab·2HCl (dihydrochloride) | C₄H₁₂Cl₂N₂O₂ | 191.05 g/mol | High | Improved solubility for lab use |

| Dab·2HBr (dihydrobromide) | C₄H₁₂Br₂N₂O₂ | 291.88 g/mol | Very High | Enhanced stability/solubility |

| 2,3-Diaminopropionic acid (Dap) | C₃H₈N₂O₂ | 104.11 g/mol | Moderate | Shorter chain; two amino groups |

| L-Ornithine | C₅H₁₂N₂O₂ | 132.16 g/mol | High | Longer chain (5C); one carboxyl |

Key Observations :

- Salt Forms: Dab·2HBr and Dab·2HCl differ in counterions (Br⁻ vs.

- Chain Length : Compared to Dap (C₃), Dab (C₄) provides an additional methylene group, altering steric and electronic interactions in peptide backbones .

- Bioavailability : Salt forms like Dab·2HBr are preferred in pharmaceutical applications for their improved solubility and stability over the free acid .

Key Observations :

- Cancer Research : Dab·2HCl derivatives like V-9302 show transporter inhibition, but Dab·2HBr’s bromide ion may alter pharmacokinetics (e.g., longer half-life) .

- Peptide Design: Dab’s C₄ chain allows deeper insertion into membranes compared to Dap (C₃), critical for antimicrobial peptides targeting P. aeruginosa .

- Natural Products : Dab is a precursor to ectoine, underscoring its role in microbial stress adaptation .

Biological Activity

(2S)-2,4-diaminobutanoic acid, commonly referred to as DABA, is a non-canonical amino acid with significant biological activity. This compound is recognized for its potential therapeutic applications, particularly in oncology and neurobiology. The dihydrobromide form enhances its solubility and stability, facilitating its use in various experimental settings.

- IUPAC Name : 2,4-diaminobutanoic acid

- Molecular Formula : C₄H₁₀N₂O₂

- Molecular Weight : 118.134 g/mol

- CAS Number : 305-62-4

- Solubility : Practically insoluble in water; hydrophobic characteristics noted .

Antitumoral Properties

DABA has been shown to possess potent antitumoral activity, particularly against human glioma cells. It is transported into cells via the System A transport mechanism, leading to significant cellular uptake and potential osmotic lysis of glioma cells . The pronounced effects on glioma cells make DABA a candidate for further exploration in cancer therapies.

Toxicological Profile

The toxicity of DABA has been investigated through various studies, particularly using zebrafish models. In one study, DABA exhibited no overt toxicity at concentrations ranging from 100 to 300 μM. However, at higher concentrations (700 μM), early signs of cardiotoxicity were observed in juvenile zebrafish, although no liver or brain abnormalities were noted post-mortem . This suggests that while DABA can be toxic at elevated levels, it may be safe for use within certain concentration limits.

Enzymatic Activity

Research has identified the presence of a specific enzyme that catalyzes the decarboxylation of DABA to produce 1,3-diaminopropane (DAP). This enzyme activity was found in Vibrio alginolyticus, with optimal activity at pH 8.0-8.5 and a Km value of 0.13 mM for DABA . This enzymatic pathway highlights the biochemical significance of DABA in microbial metabolism.

Study on Antitumoral Activity

A study conducted by researchers focused on the antitumoral effects of DABA on glioma cells. The results indicated that DABA's uptake was significantly higher in glioma cells compared to normal cells, leading to cell death through osmotic lysis. This mechanism underscores the potential of DABA as a targeted therapeutic agent in cancer treatment .

Toxicity Assessment in Zebrafish

In another pivotal study assessing the toxicity of DABA, researchers utilized both embryonic and adult zebrafish models. The findings revealed that while adolescent zebrafish could tolerate higher concentrations without adverse effects, juvenile zebrafish showed susceptibility to cardiotoxicity at elevated levels. The study concluded that DABA could be safely employed within specific concentration ranges for therapeutic applications .

Comparative Analysis Table

| Property | Value |

|---|---|

| IUPAC Name | 2,4-diaminobutanoic acid |

| Molecular Weight | 118.134 g/mol |

| CAS Number | 305-62-4 |

| Antitumoral Activity | Potent against glioma cells |

| Toxicity Level | Safe at 100-300 μM; cardiotoxic at 700 μM |

| Enzymatic Activity | Decarboxylation to 1,3-DAP |

Q & A

Q. What are the primary synthetic routes for (2S)-2,4-diaminobutanoic acid dihydrobromide?

Methodological Answer: Two primary approaches are used:

- Chemical Synthesis : Routes include the use of precursors like 3-amino-pyrrol-2-one or methylimino acid under controlled acidic/basic conditions. Reaction optimization (e.g., pH, temperature) is critical for yield and stereochemical fidelity .

- Biocatalytic Synthesis : Enzymatic methods, such as EDDS lyase-mediated one-pot synthesis, offer enantioselective advantages. For example, EDDS lyase (0.05 mol%) catalyzes the reaction between (S)-2,4-diaminobutanoic acid hydrochloride, fumaric acid, and bromoacetic acid at physiologically compatible conditions .

Q. How can researchers characterize the purity and stereochemical integrity of (2S)-2,4-diaminobutanoic acid dihydrobromide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks.

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) resolve enantiomers to verify stereopurity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.

Reference: GC-MS and stereochemical analysis techniques, as applied to meteoritic diamino acids, provide a framework .

Q. What are the stability considerations for storing (2S)-2,4-diaminobutanoic acid dihydrobromide?

Methodological Answer:

- Salt Form : The dihydrobromide salt enhances stability by reducing hygroscopicity. Store desiccated at -20°C in amber vials to prevent photodegradation.

- pH Control : Maintain acidic conditions (pH ≤ 4) in aqueous solutions to avoid deamination.

Reference: Stability protocols for analogous dihydrochloride salts suggest similar handling .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for enantioselective synthesis of (2S)-2,4-diaminobutanoic acid derivatives?

Methodological Answer:

- Enzyme Engineering : Screen lyase variants (e.g., EDDS lyase mutants) for improved catalytic efficiency and stereoselectivity.

- Substrate Loading : Optimize molar ratios of precursors (e.g., fumaric acid: 3x molar excess to diaminobutanoic acid) to minimize side reactions.

- Reaction Monitoring : Use real-time HPLC to track enantiomeric excess (ee) and adjust conditions dynamically .

Q. How should researchers address contradictions in stereochemical analysis data between synthetic and naturally occurring samples?

Methodological Answer:

Q. What role does (2S)-2,4-diaminobutanoic acid dihydrobromide play in studies of prebiotic chemistry?

Methodological Answer:

- Astrobiology Relevance : Its detection in the Murchison meteorite suggests extraterrestrial abiotic synthesis pathways. Investigate its stability under simulated space conditions (e.g., UV radiation, low temperature) .

- Prebiotic Catalysis : Test its ability to form peptide bonds or stabilize RNA analogues under prebiotic conditions.

Q. What methodologies are recommended for impurity profiling in dihydrobromide salts of diamino acids?

Methodological Answer:

Q. How can researchers investigate the interaction of (2S)-2,4-diaminobutanoic acid dihydrobromide with biological macromolecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.